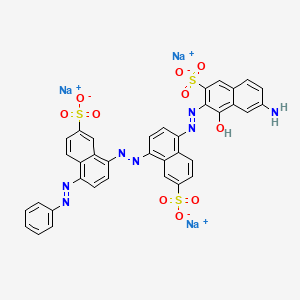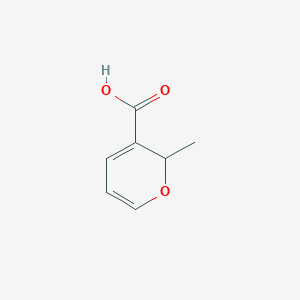
2-Methyl-2h-pyran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2h-pyran-3-carboxylic acid is a heterocyclic compound featuring a six-membered ring with one oxygen atom and a carboxylic acid group at the third position. This compound is part of the pyran family, which is known for its diverse biological and pharmaceutical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2h-pyran-3-carboxylic acid typically involves the condensation of substituted benzaldehydes with ethyl acetoacetate or methyl acetoacetate and malononitrile in ethanol. This reaction is facilitated by various catalytic conditions, including nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2h-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyl-2h-pyran-3-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its cytotoxic profiles against oral human normal and tumor cells.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: The compound serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2h-pyran-3-carboxylic acid involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The molecular targets and pathways involved include the modulation of apoptotic pathways and interaction with cellular enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-Pyran-2-carboxylic acid
- 3,4-Dihydro-2H-pyran
- Methyl 2-oxo-2H-pyran-3-carboxylate
Uniqueness
2-Methyl-2h-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyran derivatives, it exhibits a unique combination of reactivity and stability, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
6295-20-1 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2-methyl-2H-pyran-3-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c1-5-6(7(8)9)3-2-4-10-5/h2-5H,1H3,(H,8,9) |
Clave InChI |
UIKKNIPPIBNNCD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=CC=CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

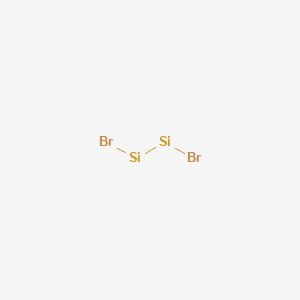
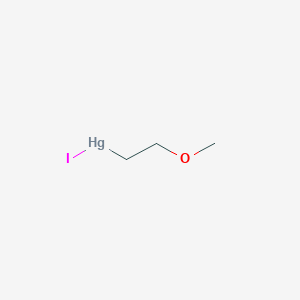
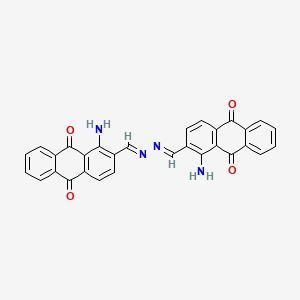

![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
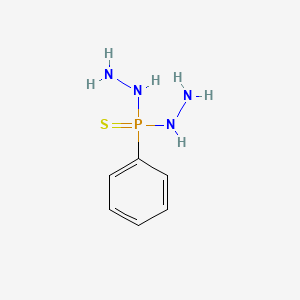
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
